molecular formula C7H14N2O4S B1339735 1-Ethyl-3-methylimidazolium methyl sulfate CAS No. 516474-01-4

1-Ethyl-3-methylimidazolium methyl sulfate

Cat. No.: B1339735
CAS No.: 516474-01-4
M. Wt: 222.26 g/mol
InChI Key: BXSDLSWVIAITRQ-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium methyl sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids particularly useful in various industrial and scientific applications.

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium methyl sulfate, also known as [EMIM][MS], is primarily used as an eluent modifier in high-performance liquid chromatography (HPLC). Its primary target is the mobile phase of the HPLC system . The compound interacts with the mobile phase to enhance the separation of chemical species, particularly the positional isomers of benzoic acid .

Mode of Action

The compound works by modifying the eluent or mobile phase in HPLC. This modification results in better separation of the three positional isomers of benzoic acid

Biochemical Pathways

Its use can indirectly affect biochemical studies by improving the resolution of hplc, a common technique used to separate and identify components of complex biochemical mixtures .

Pharmacokinetics

Its impact on bioavailability is more pertinent to its role in enhancing the resolution of HPLC analyses .

Result of Action

The primary result of the compound’s action is the improved separation of the three positional isomers of benzoic acid in HPLC analyses . This can enhance the accuracy and reliability of biochemical analyses, aiding in the identification and quantification of various chemical species.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the temperature and composition of the mobile phase in HPLC can affect the compound’s effectiveness as an eluent modifier

Preparation Methods

1-Ethyl-3-methylimidazolium methyl sulfate can be synthesized through the reaction of 1-methylimidazole with methyl sulfate. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions to ensure complete reaction and high yield. Industrial production methods often involve continuous flow synthesis in micro-capillaries to optimize yield and efficiency .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, often using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include potassium hydroxide, hydrogen peroxide, and various organic solvents. .

Scientific Research Applications

1-Ethyl-3-methylimidazolium methyl sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium methyl sulfate is unique due to its specific combination of an ethyl and methyl group on the imidazolium ring, which imparts distinct solvation and conductivity properties. Similar compounds include:

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSDLSWVIAITRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049310
Record name 1-Ethyl-3-methylimidazolium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516474-01-4
Record name 1-Ethyl-3-methylimidazolium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Methyl Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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